3-(4-Hydroxyphenyl)lactate, also known as 4-hydroxyphenyllactic acid or (R)-3-(4-hydroxyphenyl)lactate, is an organic compound classified under phenylpropanoic acids. It has the chemical formula and features a structure that combines a benzene ring with a propanoic acid moiety, specifically a hydroxy-substituted phenyl group at the third position. This compound is notable for its presence in various biological systems and its potential health benefits, including antioxidant properties and roles in metabolic pathways related to amino acid catabolism .
This reaction is crucial in the catabolism of aromatic amino acids, particularly tyrosine and phenylalanine .
Research indicates that 3-(4-hydroxyphenyl)lactate exhibits various biological activities, including:
Several synthetic routes have been developed for producing 3-(4-hydroxyphenyl)lactate, including:
3-(4-Hydroxyphenyl)lactate has several applications across different fields:
Studies on the interactions of 3-(4-hydroxyphenyl)lactate with other biomolecules suggest it can influence various metabolic pathways. For instance, it has been shown to interact with enzymes involved in amino acid metabolism, potentially affecting the levels of other metabolites like pyruvate and NADH. Understanding these interactions is crucial for elucidating its role in metabolic networks and its therapeutic potential .
Several compounds share structural similarities with 3-(4-hydroxyphenyl)lactate. Here are some notable examples:
| Compound Name | Chemical Formula | Key Features |
|---|---|---|
| 3-Hydroxyphenylpropanoic acid | Lacks hydroxyl group at the para position | |
| 2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid | Hydroxyl group at the second carbon | |
| 4-Hydroxybenzoic acid | Aromatic compound with a carboxylic acid group | |
| Caffeic acid | Contains an additional double bond and hydroxyl |
Uniqueness of 3-(4-Hydroxyphenyl)Lactate: